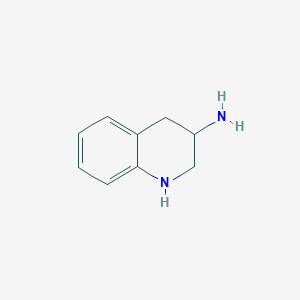

1,2,3,4-Tetrahydroquinolin-3-amine

Descripción general

Descripción

1,2,3,4-Tetrahydroquinolin-3-amine is an organic compound with a unique structure that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core that is partially saturated, making it a versatile scaffold in medicinal chemistry. It has garnered significant attention due to its potential biological activities and applications in various fields.

Métodos De Preparación

The synthesis of 1,2,3,4-tetrahydroquinolin-3-amine can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives followed by amination. Another approach includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often employ catalytic hydrogenation of quinoline derivatives using metal catalysts such as palladium or platinum to achieve the desired tetrahydroquinoline structure .

Análisis De Reacciones Químicas

1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form decahydroquinoline derivatives using hydrogenation techniques.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydroquinolin-3-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it has been studied as an inverse agonist of the retinoic acid receptor-related orphan receptor, which plays a role in the regulation of immune responses and cancer cell proliferation .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinolin-3-amine can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure but differ in their biological activities and applications.

Quinoline: Unlike this compound, quinoline is fully aromatic and has different chemical reactivity and applications.

Decahydroquinoline: This fully saturated derivative has distinct physical and chemical properties compared to this compound.

Actividad Biológica

1,2,3,4-Tetrahydroquinolin-3-amine (THQA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that this compound exhibits properties that could be harnessed for therapeutic applications, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

THQA is characterized by its tetrahydroquinoline core structure with an amine functional group at the 3-position. This chiral compound displays unique interactions within biological systems, making it a valuable target for drug development. The presence of a chiral center allows for enantioselective interactions that can influence its biological activity.

THQA primarily functions through its interaction with various molecular targets, including receptors and enzymes. Notably, it acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), which is crucial in regulating immune responses and inflammation. By inhibiting RORγ transcriptional activity, THQA can suppress pro-inflammatory cytokines such as interleukin 17 (IL-17) and interleukin 22 (IL-22), leading to antiproliferative effects.

Biological Activities

The biological activities of THQA can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that THQA derivatives exhibit potent cytotoxicity against various human cancer cell lines. For instance, a study identified several novel THQA derivatives that were effective inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is often upregulated in cancerous cells. Among these derivatives, some showed IC50 values significantly lower than reference compounds, indicating strong anticancer potential .

Antimicrobial Properties

THQA has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism against pathogens .

Neurological Applications

The compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its interaction with nitric oxide synthase (NOS) has been highlighted, particularly regarding its selective inhibition of neuronal NOS (nNOS), which could provide analgesic effects in models of neuropathic pain .

Structure-Activity Relationship (SAR)

The effectiveness of THQA and its derivatives can be significantly influenced by structural modifications. A comprehensive SAR analysis revealed that variations in substituents at specific positions on the tetrahydroquinoline scaffold can enhance or diminish biological activity. For example, electron-withdrawing groups have been shown to improve NF-κB inhibitory effects compared to electron-donating groups .

Comparative Analysis with Similar Compounds

| Compound Type | Description | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Parent compound without the amine group | Limited activity compared to THQA |

| (3S)-1,2,3,4-Tetrahydroquinolin-3-amine | Enantiomer of THQA | Different potency profiles against nNOS |

| Quinoline | Fully aromatic analog | Generally less active than tetrahydroquinolines |

The unique properties of THQA stem from its chiral nature and the presence of the amine group, which impart specific reactivity patterns not found in related compounds .

Case Studies

- Inhibition of NF-κB : A study evaluated various THQA derivatives for their ability to inhibit LPS-induced NF-κB activity in human cancer cell lines. Compound 6g exhibited an IC50 value significantly lower than established reference compounds, highlighting its potential as a lead candidate for further development .

- Pain Management : In a neuropathic pain model using rats, a selected THQA derivative demonstrated significant reversal of thermal hyperalgesia when administered intraperitoneally at a dose of 30 mg/kg .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398818 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-02-9 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.